Lewis X Trisaccharide, Methyl Glycoside is a complex carbohydrate that plays a significant role in glycobiology, particularly in the study of cell adhesion and immune responses. It is a trisaccharide composed of specific sugar units, including fucose, galactose, and N-acetylglucosamine. This compound is known for its ability to bind to selectins, which are cell adhesion molecules involved in various biological processes such as inflammation and leukocyte trafficking.
Lewis X Trisaccharide is derived from the Lewis blood group system and is typically found on the surface of red blood cells. It is classified as a glycosylated compound, specifically a methyl glycoside, which indicates that it has a methyl group attached to one of its hydroxyl groups. The compound is identified by its CAS number 176106-81-3 and has been studied for its biochemical properties and potential therapeutic applications.
The synthesis of Lewis X Trisaccharide involves several key steps that utilize glycosylation reactions. A common approach includes the use of specific glycosyl donors and acceptors to construct the trisaccharide structure. The synthesis can be performed using various strategies:
Recent studies have highlighted methods such as the use of lactoside derivatives as disaccharide acceptors. For instance, one study reported synthesizing Lewis X analogues by fucosylating lactosamine derivatives, which were prepared from lactose . The choice of reaction conditions, such as temperature and the presence of specific substituents, significantly impacts the yield and purity of the synthesized compounds.
Lewis X Trisaccharide has a defined molecular structure characterized by its three sugar units:
The structural formula can be represented as follows:
The molecular weight of Lewis X Trisaccharide, Methyl Glycoside is approximately 383.4 g/mol . Its structural integrity is crucial for its biological function, particularly in mediating interactions with selectins.
Lewis X Trisaccharide undergoes various chemical reactions that are essential for its synthesis and functional applications. Key reactions include:
In one synthesis approach, researchers utilized a combination of fucosylation and galactosylation with specific reaction conditions that favored high yields and purity . The use of azido substituents was noted to enhance stability during deprotection sequences.
The mechanism by which Lewis X Trisaccharide exerts its biological effects primarily involves its interaction with selectins on cell surfaces. This binding facilitates cell adhesion processes critical in inflammation and immune responses.
Studies have shown that Lewis X Trisaccharide acts as a competitive inhibitor against anti-Lewis X antibodies, highlighting its potential role in modulating immune responses . The conformational behavior of this trisaccharide can be analyzed using nuclear magnetic resonance spectroscopy to understand its binding dynamics further.
Relevant data indicate that the compound's solubility and stability make it suitable for various biochemical applications .
Lewis X Trisaccharide, Methyl Glycoside has several scientific uses:
The Lewis X (Leˣ) trisaccharide epitope [β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-D-GlcNAcp] emerged as a pivotal molecule in glycobiology through landmark cancer research in the 1980s. Initial investigations identified Leˣ as a tumor-associated carbohydrate antigen (TACA) prominently displayed on adenocarcinomas of the colon and liver. Monoclonal antibodies SH1 and FH3, generated against the dimeric Leˣ hexasaccharide (dimLex), demonstrated specific binding to colorectal tumor tissues, highlighting its diagnostic potential [2] [7]. Beyond oncology, Leˣ plays crucial roles in immune modulation and pathogen recognition. Schistosoma mansoni parasites utilize Leˣ to evade host immune responses by inducing anti-inflammatory cytokines, while Helicobacter pylori incorporates Leˣ to mimic host glycans and avoid immune detection. The high-resolution crystal structure (1.8 Å) of Leˣ bound to the Fab fragment of monoclonal antibody 291-2G3-A revealed a shallow binding pocket where all six complementary determining regions contact the trisaccharide, exhibiting a dissociation constant (KD) of 11 μM – typical for carbohydrate-antibody interactions [7]. This structural insight facilitated understanding of its role in selectin-mediated leukocyte adhesion and DC-SIGN-mediated viral attachment.
Table 1: Key Biological Functions of Lewis X Antigen
Biological Context | Function | Significance |
---|---|---|
Cancer Biology | Tumor-associated carbohydrate antigen (TACA) | Biomarker for colorectal and liver adenocarcinomas |
Immunology | Ligand for E-selectin | Mediates leukocyte rolling and extravasation |
Pathogen Interactions | Immune evasion epitope | Schistosoma downregulation of host immunity; H. pylori molecular mimicry |
Viral Transmission | DC-SIGN recognition ligand | Facilitates HIV-1 attachment to dendritic cells |
Lewis X trisaccharide, methyl glycoside (CAS 176106-81-3) possesses the molecular formula C21H37NO15 and a molecular weight of 543.52 g/mol. Its defining structural features include: 1) A terminal galactose (β1→4-linked); 2) A fucose residue (α1→3-linked) to the central N-acetylglucosamine (GlcNAc); and 3) A methyl glycoside at the reducing end instead of the natural ceramide or protein attachment. The methyl glycoside modification enhances chemical stability and simplifies handling in experimental systems while preserving the bioactive conformation [1] [6].
X-ray crystallography and NMR analyses reveal that the Leˣ trisaccharide adopts a compact folded structure where the fucose ring stacks atop the galactose residue via hydrophobic interactions. This creates a distinctive 3D topological epitope recognized by lectins and antibodies rather than a linear sequence. The exocyclic C5 methyl group of fucose forms critical van der Waals contacts that stabilize this conformation and directly participate in binding interactions with proteins like DC-SIGN and selectins [7] [9]. In glycobiology research, this compound serves as an indispensable molecular probe for studying: carbohydrate-protein recognition thermodynamics; mechanisms of cell adhesion and signaling; and structural prerequisites for immune recognition. Its commercial availability (e.g., MedChemExpress, SCBT) facilitates investigations into glycan-mediated biological processes without the complexity of natural heterogeneous glycoconjugates [1] [4].
The synthesis of Leˣ methyl glycoside analogues addresses two primary objectives: epitope refinement for therapeutic applications and structure-activity relationship (SAR) elucidation. Native Leˣ's presence on normal tissues (kidney tubules, gastrointestinal epithelium) poses challenges for cancer vaccine development due to autoimmune response risks. Strategic modifications create discriminatory epitopes recognizable by antibodies targeting tumor-specific clusters (e.g., dimLex) but not monomeric Leˣ on healthy cells [2] [3].
The methyl glycoside moiety enables straightforward conjugation to carrier proteins (BSA, KLH) or solid supports through the reducing end without altering the non-reducing end epitope. This facilitates vaccine development and microarray construction for high-throughput lectin binding studies. Key synthetic rationales include:
Table 2: Synthetic Strategies for Lewis X Trisaccharide Analogues
Modification Strategy | Representative Example | Key Synthetic Approach | Biological Outcome |
---|---|---|---|
Monosaccharide Substitution | β-D-Galp-(1→4)-[α-L-Rhap-(1→3)]-D-Glcp | Glycosylation of allyl lactoside with armed β-thiophenyl rhamnoside | Loss of SH1 antibody binding |
Galactose C4 Manipulation | 4"-Deoxyfluoro-Leˣ methyl glycoside | Lattrell-Dax nitrite inversion; triflate displacement with TBAF | Altered DC-SIGN binding kinetics |
Fucose C5 Functionalization | 5-Azidopentyl-Leˣ glycoconjugate | Chemoenzymatic synthesis using FKP/fucosyltransferase | Retained E-selectin affinity |
Truncated Structures | Lewis X disaccharide variants | Regioselective glycosylation with disarmed acceptors | Simplified vaccine candidates |
The convergent synthetic approach using thioglycoside or trichloroacetimidate donors (e.g., Schmidt glycosylation) has proven efficient for assembling these complex targets. For instance, 4"-modified galactosyl donors exhibit reactivity profiles: 4"-F > 4"-OAc ≈ 4"-OMe > 4"-Cl when coupled to GlcNAc acceptors under BF3·OEt2 activation [3]. Recent advances leverage chemoenzymatic synthesis where l-fucokinase/GDP-fucose pyrophosphorylase (FKP) converts modified fucoses to GDP-donors for α1,3-fucosyltransferases, enabling efficient production of C5-functionalized Leˣ variants [9]. These synthetic innovations facilitate the development of glycan-based inhibitors against DC-SIGN-mediated HIV-1 transfer and cancer vaccine candidates with reduced autoimmune potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: